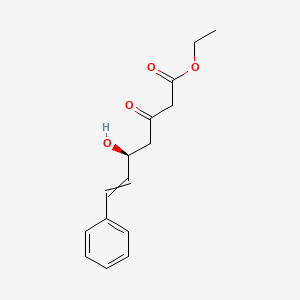

Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate

Description

Properties

CAS No. |

918148-55-7 |

|---|---|

Molecular Formula |

C15H18O4 |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate |

InChI |

InChI=1S/C15H18O4/c1-2-19-15(18)11-14(17)10-13(16)9-8-12-6-4-3-5-7-12/h3-9,13,16H,2,10-11H2,1H3/t13-/m1/s1 |

InChI Key |

NWNVDMRKXHDQDL-CYBMUJFWSA-N |

Isomeric SMILES |

CCOC(=O)CC(=O)C[C@@H](C=CC1=CC=CC=C1)O |

Canonical SMILES |

CCOC(=O)CC(=O)CC(C=CC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by esterification. The reaction conditions often require the use of strong bases like sodium hydroxide or potassium hydroxide, and the reactions are usually carried out under controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts to achieve high stereoselectivity. Enzymatic reduction processes using diketoreductases have been explored to produce chiral intermediates with high enantiomeric excess . These methods are advantageous due to their efficiency and the ability to operate under milder conditions compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a keto group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The keto group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Conversion of the hydroxy group to a keto group.

Reduction: Conversion of the keto group to a secondary alcohol.

Substitution: Formation of new esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate involves its interaction with specific molecular targets. The hydroxy and keto groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl group can participate in π-π interactions, further stabilizing the compound within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Stereochemical and Functional Group Variations

- Hydroxy vs. Protected Diol Groups: Unlike Methyl (5R,6S)-(E)-7-oxo-5,6-isopropylidenedioxyhept-3-enoate, which uses an isopropylidene group to protect its diol, the target compound features a free hydroxyl group at C5. This difference impacts hydrogen-bonding capacity and solubility—the unprotected hydroxyl in the target compound enhances polar interactions, whereas the isopropylidene group in the analogue increases hydrophobicity .

- Conjugated Systems: The α,β-unsaturated enoate in the target compound allows for conjugate addition reactions, similar to the ynoate in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate. However, the ynoate’s triple bond (C2–C3) offers distinct reactivity, such as alkyne-specific cycloadditions, absent in the enoate system .

Crystallographic and Conformational Differences

- Crystal Packing: Ethyl (-)-(1S,2α,5S,7S,8R)-2-methoxy-8-(2,2-dimethyl-5-phenyl-1,3-dioxan-4-yl)... exhibits a six-membered dioxane ring with puckering parameters (Cremer-Pople analysis) indicating a chair-like conformation. In contrast, the target compound’s planar phenyl group and conjugated enoate likely favor a flatter crystal lattice, as suggested by similar structures .

- Hydrogen Bonding: The hydroxyl group in the target compound can act as a hydrogen-bond donor, a feature absent in analogues like Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate.

Biological Activity

Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

This compound belongs to the class of compounds known as enones, characterized by a conjugated double bond system and a carbonyl group. Its molecular formula is , and its structure can be represented as follows:

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 72.5 ± 2.1 | 25.4 ± 0.8 |

| Ascorbic Acid | 90.1 ± 1.5 | 10.2 ± 0.4 |

The data indicates that while this compound has substantial antioxidant activity, it is less potent than ascorbic acid, a well-known antioxidant.

2. Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Case Study: Inhibition of Cytokine Production

In a controlled experiment involving RAW 264.7 macrophages, treatment with this compound resulted in:

| Treatment Concentration (µM) | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 150 ± 10 |

| 10 | 120 ± 8 |

| 25 | 80 ± 5 |

| 50 | 45 ± 4 |

These results suggest that higher concentrations of the compound significantly reduce TNF-alpha production, indicating its potential as an anti-inflammatory agent.

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings highlight the compound's potential for use in developing new antimicrobial agents.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

- Antioxidant Mechanism : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Anti-inflammatory Pathway : The compound inhibits nuclear factor-kappa B (NF-kB) signaling, leading to reduced expression of inflammatory mediators.

- Antimicrobial Action : It disrupts bacterial cell wall synthesis and affects membrane permeability.

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate?

Answer:

The synthesis typically involves asymmetric catalytic strategies to establish the (5S) stereocenter, followed by esterification and ketone formation. Key steps include:

- Enantioselective aldol reactions using chiral catalysts (e.g., proline derivatives) to generate the 5-hydroxy group with high enantiomeric excess .

- Protection-deprotection sequences (e.g., silyl ethers for hydroxyl groups) to prevent side reactions during subsequent steps.

- Esterification via acid-catalyzed condensation of the carboxylic acid intermediate with ethanol.

- α,β-unsaturated ketone formation through oxidation or elimination reactions, monitored by TLC and NMR for intermediate validation.

Basic: How is the stereochemical configuration at the 5S position rigorously confirmed?

Answer:

- X-ray crystallography : Single-crystal analysis using programs like SHELXL (for refinement) and SHELXD (for phase solution) provides unambiguous stereochemical assignment. Torsion angles and hydrogen-bonding networks in the crystal lattice validate the (5S) configuration .

- Chiral HPLC : Separation on a chiral stationary phase (e.g., Chiralpak AD-H) compares retention times with racemic mixtures to assess enantiopurity .

- Optical rotation and circular dichroism (CD) spectra correlate with literature data for similar (S)-configured hydroxyketones.

Advanced: How can conflicting bioactivity data in different studies be systematically analyzed?

Answer:

- Meta-analysis framework :

-

Define inclusion/exclusion criteria (e.g., assay type, cell lines, concentration ranges).

-

Statistical harmonization : Normalize data using effect sizes (e.g., IC50 values) and account for variability via random-effects models 17.

05 文献检索Literature search for meta-analysis02:58

-

Sensitivity analysis : Identify outliers by comparing studies under identical experimental conditions (e.g., pH, temperature).

-

Mechanistic validation : Use molecular docking (e.g., AutoDock Vina) to reconcile discrepancies in receptor-binding affinities .

-

Advanced: What computational approaches predict the compound’s reactivity in catalytic systems?

Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies for key reactions (e.g., ketone reduction) using software like Gaussian. Focus on:

- Frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Solvent effects modeled via the PCM (Polarizable Continuum Model).

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., ketoreductases) to optimize enantioselectivity in synthetic pathways .

Structural Analysis: How are conformational dynamics analyzed via crystallography?

Answer:

- Data collection : High-resolution (<1.0 Å) X-ray diffraction data at cryogenic temperatures minimizes thermal motion artifacts.

- Refinement : Use SHELXL to model anisotropic displacement parameters and validate with R-factor convergence (<5%) .

- Torsion angle analysis : Compare experimental values (e.g., C5–O–C7–C8 = 69.77° ± 0.12°) with DFT-optimized geometries to identify steric strain .

Advanced: What strategies resolve challenges in characterizing the α,β-unsaturated ketone moiety?

Answer:

- Spectroscopic correlation :

- UV-Vis : λmax ~245 nm confirms π→π* transitions in the enone system.

- <sup>13</sup>C NMR : Downfield shifts at δ ~200 ppm (C=O) and δ ~125–140 ppm (C=C) .

- Reactivity profiling : Monitor Michael addition kinetics with thiols or amines to assess electrophilicity.

Basic: How is purity assessed after synthesis?

Answer:

- HPLC-MS : Quantify impurities using reverse-phase C18 columns and electrospray ionization (ESI-MS) for mass confirmation.

- Elemental analysis : Carbon/hydrogen content within ±0.3% of theoretical values.

- Melting point consistency : Compare with literature values; sharp melting ranges (<2°C) indicate high purity .

Advanced: What in silico tools evaluate pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.